![molecular formula C15H12N2O B1295790 4-フェニル-1H-ベンゾ[b][1,4]ジアゼピン-2(3H)-オン CAS No. 16439-95-5](/img/structure/B1295790.png)

4-フェニル-1H-ベンゾ[b][1,4]ジアゼピン-2(3H)-オン

説明

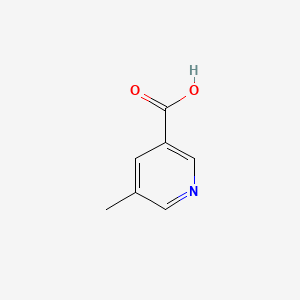

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

作用機序

Target of Action

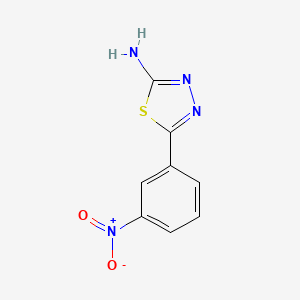

The primary target of 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is the Peroxisome proliferators-activated receptor α (PPARα) . PPARα is a key regulator of fatty acid metabolism and ketogenesis .

Mode of Action

The compound interacts with PPARα, activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis . This interaction results in changes in the metabolic processes regulated by PPARα.

Biochemical Pathways

The activation of PPARα by 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one affects several biochemical pathways. These include the uptake of fatty acids, the oxidation of fatty acids, the inhibition of gluconeogenesis, and the suppression of inflammation and fibrosis .

Pharmacokinetics

Studies of similar compounds suggest that they may be metabolized and excreted in a manner suitable for pharmacokinetic studies .

Result of Action

The activation of PPARα by 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one leads to changes in cellular metabolism. This includes an increase in fatty acid uptake and oxidation, a decrease in gluconeogenesis, and a reduction in inflammation and fibrosis . These changes can have significant effects on the cells and tissues in which PPARα is active.

生化学分析

Biochemical Properties

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid metabolism and ketogenesis . The interaction between 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one and PPARα involves binding interactions that promote the expression of downstream genes such as carnitine palmitoyltransferase-1 α (CPT1α) . This interaction is crucial for activating fatty acid uptake, accelerating fatty acid oxidation, and inhibiting gluconeogenesis.

Cellular Effects

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PPARα leads to the upregulation of genes involved in fatty acid metabolism . This upregulation can result in increased fatty acid oxidation and reduced lipid accumulation in cells. Additionally, 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one may impact cell signaling pathways related to inflammation and fibrosis, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one involves its binding interactions with biomolecules. As a PPARα agonist, it binds to the receptor’s ligand-binding domain, facilitating the receptor’s activation . This activation leads to the recruitment of coactivators and the subsequent transcription of target genes. The compound’s binding interactions are stabilized by π-π stacking and hydrogen bonding interactions, ensuring a stable complex with PPARα . These interactions are essential for the compound’s efficacy in modulating gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively modulates fatty acid metabolism and reduces lipid accumulation . Higher doses may lead to toxic or adverse effects, including potential liver toxicity and disrupted metabolic homeostasis. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent. Careful dosage optimization is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. As a PPARα agonist, it influences pathways related to fatty acid uptake, oxidation, and gluconeogenesis . The compound interacts with enzymes such as CPT1α, which plays a crucial role in fatty acid oxidation. Additionally, it may affect metabolic flux and metabolite levels, contributing to overall metabolic regulation. Understanding these pathways is vital for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, impacting its efficacy and potential side effects. Studies have shown that the compound can accumulate in liver and adipose tissues, where it exerts its metabolic effects.

Subcellular Localization

The subcellular localization of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, its interaction with PPARα occurs in the nucleus, where it modulates gene expression. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZDVYZVEYALFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936943 | |

| Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16439-95-5 | |

| Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

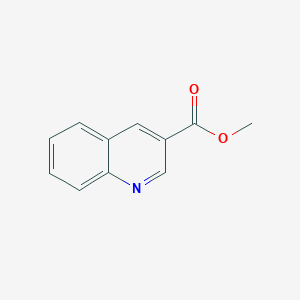

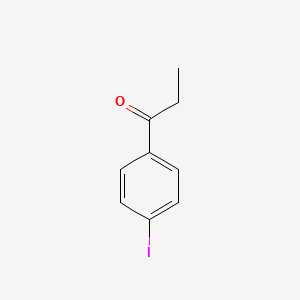

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

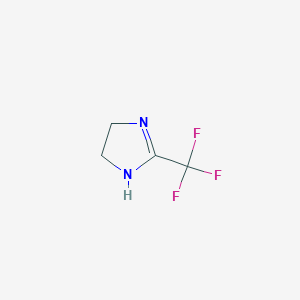

Q1: What was the rationale behind designing and synthesizing 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives?

A1: Researchers hypothesized that increasing ligand flexibility could be a strategy to accommodate protein mobility in drug design []. Building upon their previous work with 2-phenyl-4-quinolones, they synthesized 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives, aiming for increased flexibility compared to the parent compound. This approach aimed to explore the impact of enhanced ligand flexibility on biological activity.

Q2: Did the 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives exhibit the expected anticancer activity?

A2: Contrary to expectations, the majority of the synthesized 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives showed limited cytotoxicity in initial screenings []. Only a small subset (compounds 7-4, 7-5, 7-9, 7-15, 7-16, 7-20, and 7-27) displayed potency against the HL-60 leukemia cell line.

Q3: Despite the limited anticancer activity, were any other biological activities discovered for these compounds?

A3: Yes, through random screening, compound 7-4, a 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivative, was found to possess anti-inflammatory properties []. Specifically, it inhibited the production of superoxide anions induced by the chemotactic peptide fMLP. This inhibition was linked to a mechanism involving protein kinase A (PKA) activation and subsequent modulation of cAMP levels.

- 2-(3-苯[b]噻吩)-6,7-亞甲二氧基喹啉-4-酮類緣物的設計、合成與抗癌活性、4-苯基-1H-苯[b][1,4]二氮雜環-2(3H)-酮衍生物的設計、合成與生物活性; I. Design, synthesis and anticancer activity of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogs. II. Design, synthesis and biological activity of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivat.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)